Crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Analysis of this compound revealed a near-perpendicular orientation of the cyclopropyl ring relative to the benzene ring and a specific dihedral angle between the cyclopropyl and triazole rings. []
Crystal structure of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: This analysis highlighted the formation of homodimers through hydrogen bonding interactions involving the cyclopropyl and triazole rings. []
Synthesis of 2,4-diaminoquinazoline derivatives: 5-Cyclopropyl-1H-pyrazole was utilized as a starting material in the synthesis of a series of 2,4-diaminoquinazoline derivatives, resulting in compounds with significant inhibitory activity against PAK4. []
Synthesis of 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: This study involved the preparation of various substituted imidazole-2-thiones, but none specifically involved a 5-cyclopropyl substituent. []
PAK4 Inhibitors: Compounds 8d and 9c, which include a 5-cyclopropyl-1H-pyrazole group, showed potent inhibitory activity against PAK4. [] This inhibition was linked to potent antiproliferative activity against the A549 cell line, inhibition of cell cycle distribution, and suppression of A549 cell migration and invasion. []
Syk Inhibitor: AT9283, which includes a 5-cyclopropyl-1H-pyrazol-4-yl group, demonstrated inhibition of Syk activity, leading to the suppression of mast cell-mediated allergic responses. []
FXR Agonist: LY2562175, a piperidinylisoxazole compound containing a 5-cyclopropyl-isoxazol-4-yl group, functioned as a potent FXR agonist. [] This agonistic activity resulted in robust lipid modulation, effectively lowering LDL and triglycerides while increasing HDL in preclinical models. []
- **2,4-diaminoquinazoline derivatives:** Compounds containing a 5-cyclopropyl-1H-pyrazole moiety exhibited promising anticancer activity, specifically against the A549 cell line. [] These compounds effectively inhibited cell proliferation, disrupted cell cycle progression, and hampered cell migration and invasion. []- **5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones:** Several compounds within this series demonstrated notable anticancer activity against MCF-7 breast cancer, HepG2 liver cancer, and HCT-116 colon cancer cell lines. [] The observed anticancer effects were attributed to apoptosis induction and cell cycle arrest. []- **N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides:** Compounds in this series were screened for anticancer activity as part of the National Cancer Institute's Developmental Therapeutic Program, indicating their potential as novel anticancer agents. []
- **2,4-diaminoquinazoline derivatives:** Compounds 8d and 9c, containing a 5-cyclopropyl-1H-pyrazole group, emerged as potent PAK4 inhibitors, showing promise for further development as anticancer agents targeting PAK4. []
- **AT9283:** This compound, incorporating a 5-cyclopropyl-1H-pyrazol-4-yl group, acted as a Syk inhibitor, demonstrating potential as a therapeutic agent for mitigating IgE-mediated allergic disorders. [] AT9283 effectively suppressed mast cell degranulation, inhibited the release of inflammatory cytokines, and demonstrated efficacy in reducing passive cutaneous anaphylaxis in mice. []
- **LY2562175:** This piperidinylisoxazole compound, containing a 5-cyclopropyl-isoxazol-4-yl group, showed potent FXR agonism and exhibited favorable preclinical ADME properties. [] Its robust lipid-modulating effects suggested its potential as a once-daily treatment option for dyslipidemia and atherosclerosis. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7